6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid: is a bicyclic sulfur-containing organic compound It features a unique structure with a sulfur atom incorporated into a bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a sulfur-containing dienophile.
Oxidation: The sulfur atom in the bicyclic core is then oxidized to introduce the oxo group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation), and appropriate catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Esters, amides.
Scientific Research Applications
Chemistry
In chemistry, 6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid is studied for its unique structural properties and reactivity. It serves as a model compound for understanding sulfur chemistry in bicyclic systems.
Biology and Medicine
Industry
In industry, such compounds could be explored for their potential use in materials science, particularly in the development of new polymers or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Oxo-2-thiabicyclo[222]octane-3-carboxylic acid would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
6-Oxo-2-thiabicyclo[2.2.2]octane: Lacks the carboxylic acid group, making it less reactive in certain substitution reactions.
2-Thiabicyclo[2.2.2]octane-3-carboxylic acid: Lacks the oxo group, affecting its oxidation potential.
6-Oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid: Contains nitrogen instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness
6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid is unique due to the combination of its bicyclic structure, sulfur atom, oxo group, and carboxylic acid group. This combination imparts distinct chemical properties, making it a valuable compound for specialized research applications.
Properties
IUPAC Name |
6-oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c9-5-3-4-1-2-6(5)12-7(4)8(10)11/h4,6-7H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJUKPNMGRIQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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